

Early Research on Compound 41F5 and its Analogs: A Technical Guide

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Compound of Interest

Compound Name: *Antifungal agent 86*

Cat. No.: *B1664143*

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This technical guide provides an in-depth overview of the foundational research on Compound 41F5, a promising antifungal agent, and its early analogs. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Introduction to Compound 41F5

Compound 41F5, chemically identified as N-[5-(1-naphthalenylmethyl)-2-thiazolyl]cyclohexanecarboxamide, emerged from a high-throughput phenotypic screen of 3,600 commercially available compounds.^[1] It was identified as a potent inhibitor of *Histoplasma* yeast growth.^[1] The core structure of 41F5 is an aminothiazole with an alicyclic substituent at the 2-position and an aromatic substituent at the 5-position.^{[1][2][3][4]} Early studies have demonstrated its fungistatic activity against *Histoplasma capsulatum* and *Cryptococcus neoformans* at micromolar concentrations.^{[1][3][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on Compound 41F5 and its analogs.

Table 1: In Vitro Activity of Compound 41F5

Fungal Species	Parameter	Value	Reference
Histoplasma capsulatum (yeast)	IC50	0.87 μ M	[1] [2] [3] [4] [6]
Histoplasma capsulatum (intracellular)	Inhibition observed	Yes	[1]
Cryptococcus neoformans	MIC50	0.4 - 0.8 μ M	[5]

Table 2: Selectivity and Cytotoxicity of Compound 41F5

Parameter	Cell Type	Value	Reference
Selectivity for Yeast vs. Host Cells	-	At least 62-fold	[1] [2] [3] [4]
Cytotoxicity (estimated)	Mammalian cells	53.95 μ M to 74.65 μ M	[6]

Table 3: Structure-Activity Relationship (SAR) of 41F5 Analogs

Modification	Resulting Change in Potency	Reference
Replacement of 5-naphthalenyl group with lipophilic [5+6] bicyclic ring systems (e.g., 7-benzothiophenyl, 4-indanyl)	2-3 fold increase in activity	[1]
Introduction of a carbonyl group at the methylene linker	2-3 fold increase in potency	[1] [3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on Compound 41F5 are outlined below.

A high-throughput screening platform was developed to monitor the growth of *Histoplasma* yeast.[\[1\]](#)

- Assay Principle: Measurement of culture turbidity (absorbance at 595 nm) or RFP fluorescence to quantify yeast growth over time.[\[7\]](#)
- Procedure:
 - *Histoplasma* yeast cells (e.g., OSU76 strain expressing RFP) were cultured in a suitable liquid medium.
 - A library of 3,600 commercially available compounds was screened by adding individual compounds to the yeast cultures in microtiter plates.
 - Plates were incubated, and yeast growth was measured daily for four days by reading absorbance at 595 nm or RFP fluorescence.
 - Compounds that inhibited yeast growth were identified as "hits".

The half-maximal inhibitory concentration (IC50) and MIC of hit compounds were determined to quantify their antifungal potency.

- Procedure:
 - *Histoplasma* yeast cells were incubated with a two-fold dilution series of the test compound (e.g., 41F5).[\[7\]](#)
 - Yeast growth was monitored over four days.
 - IC50 and MIC values were calculated by linear regression of the dose-response data.[\[7\]](#)

This assay assesses the ability of a compound to inhibit the growth of *Histoplasma* yeast within macrophages, mimicking the *in vivo* environment.

- Procedure:

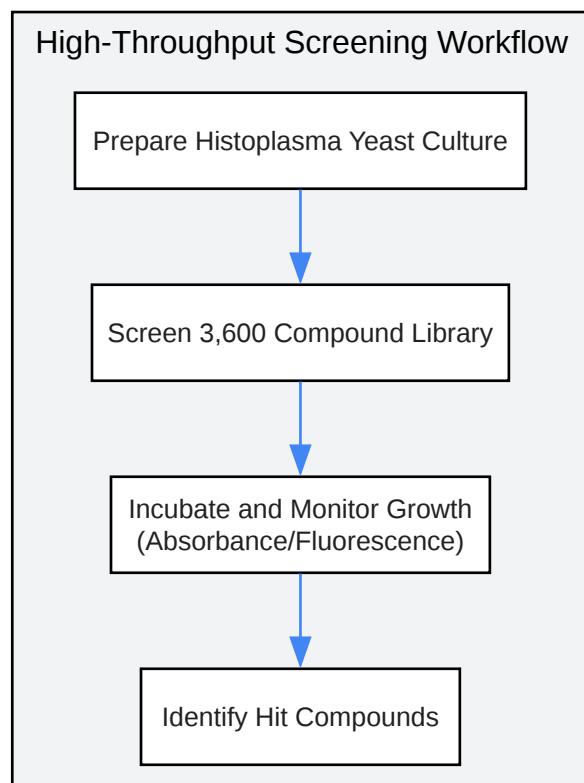
- Macrophage-like cells (e.g., P388D1-lacZ) were infected with *Histoplasma* yeast (e.g., OSU76) at a specific multiplicity of infection (MOI).
- After allowing for internalization of the yeast, various concentrations of the test compound were added to the infected cell cultures.
- The inhibition of intracellular yeast growth was quantified after four days, typically by measuring the fluorescence of RFP-expressing yeast.
- Host cell viability was also assessed to determine the compound's protective effect.

The synthesis of a library of novel 2-aminoazole analogs was performed to explore the structure-activity relationship.[\[1\]](#)

- General Strategy: Modifications were focused on three main parts of the 41F5 structure: the 5-naphthalenyl group, the thiazole core, and the methylene linker between them.[\[1\]](#)[\[3\]](#) This involved standard organic synthesis methodologies to create a diverse library of analogs for biological evaluation.

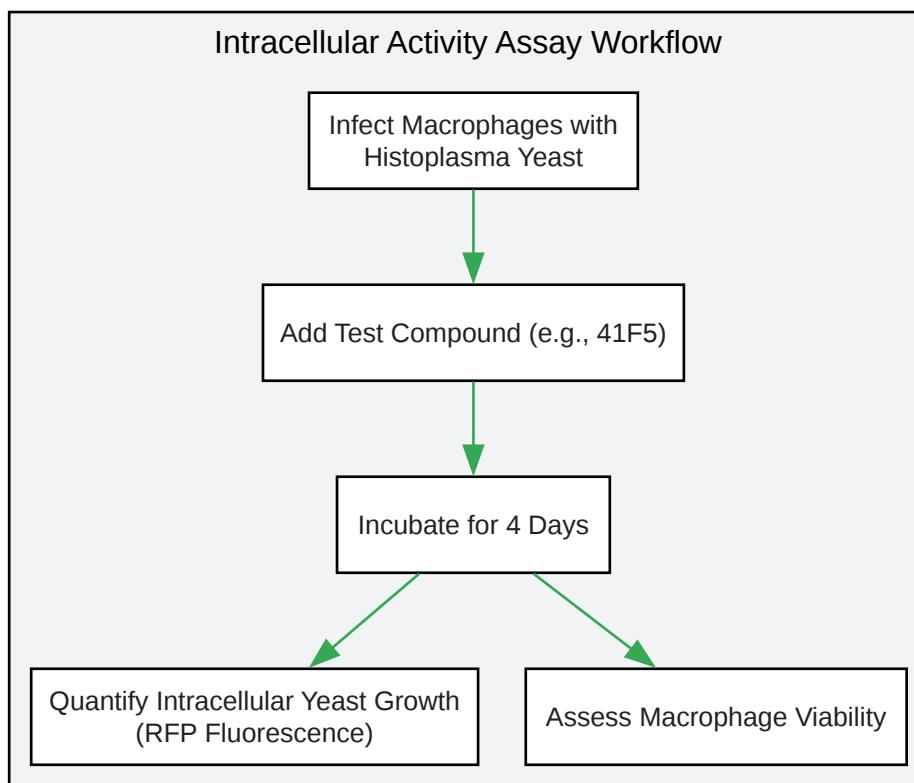
Visualizations

The following diagrams illustrate key workflows and the chemical structure of Compound 41F5.



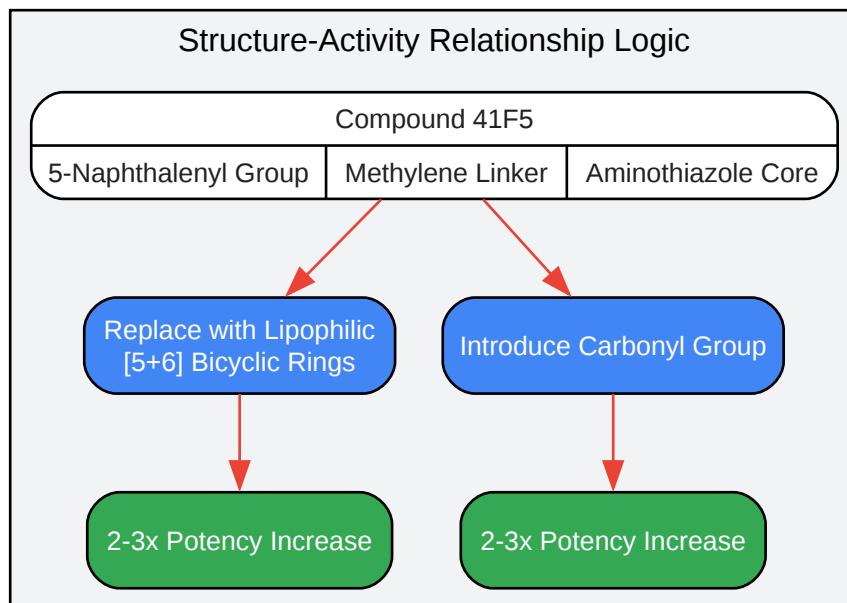
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High-throughput screening workflow for identifying antifungal compounds.



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Workflow for assessing the intracellular antifungal activity.



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